![molecular formula C10H12OS B13203736 1-[(2-Methylphenyl)sulfanyl]propan-2-one CAS No. 112091-20-0](/img/structure/B13203736.png)
1-[(2-Methylphenyl)sulfanyl]propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Methylphenyl)sulfanyl]propan-2-one is an organic compound with the molecular formula C10H12OS It is characterized by the presence of a sulfanyl group attached to a phenyl ring and a propan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[(2-Methylphenyl)sulfanyl]propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-methylthiophenol with propan-2-one under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Methylphenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as alkyl halides or amines; reactions often require a base like sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-[(2-Methylphenyl)sulfanyl]propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-[(2-Methylphenyl)sulfanyl]propan-2-one involves its interaction with specific molecular targets. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in biological targets, potentially affecting enzyme activity or receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
1-[(2-Methylpropyl)sulfanyl]propan-2-one: Similar structure but with a different alkyl group attached to the sulfanyl moiety.
1-[(2-Methylphenyl)sulfanyl]ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.
1-[(2-Methylphenyl)sulfanyl]butan-2-one: Similar structure but with a butan-2-one moiety
Uniqueness
1-[(2-Methylphenyl)sulfanyl]propan-2-one is unique due to its specific combination of a phenyl ring, sulfanyl group, and propan-2-one moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
112091-20-0 |
|---|---|
Fórmula molecular |
C10H12OS |
Peso molecular |
180.27 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C10H12OS/c1-8-5-3-4-6-10(8)12-7-9(2)11/h3-6H,7H2,1-2H3 |
Clave InChI |
PIANHHJHCFFVSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1SCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


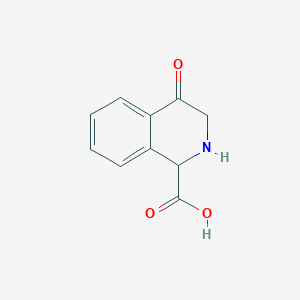
![Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate](/img/structure/B13203667.png)
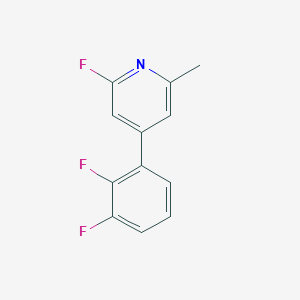
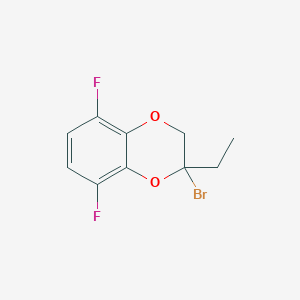
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide](/img/structure/B13203686.png)
![Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13203692.png)
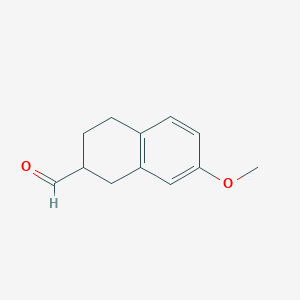
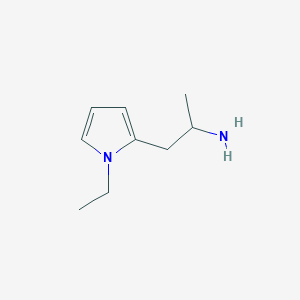
![N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine](/img/structure/B13203705.png)
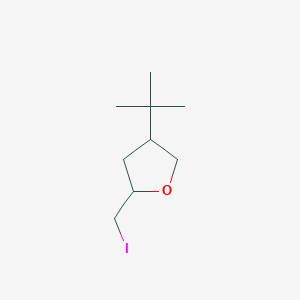
![Methyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13203719.png)
![6-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13203729.png)
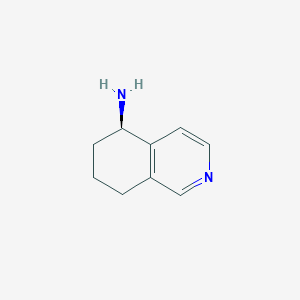
methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13203731.png)
